molecular formula C10H13FN2O B1383918 5-Amino-N-ethyl-4-fluoro-2-methylbenzamide CAS No. 1863868-73-8

5-Amino-N-ethyl-4-fluoro-2-methylbenzamide

Cat. No. B1383918
M. Wt: 196.22 g/mol
InChI Key: HIHCNGSRKSXRAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-N-ethyl-4-fluoro-2-methylbenzamide is a chemical compound with the molecular formula C10H13FN2O and a molecular weight of 196.22 g/mol . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 5-Amino-N-ethyl-4-fluoro-2-methylbenzamide consists of a benzamide core with various substituents. The benzamide core consists of a benzene ring attached to an amide group. The benzene ring is substituted at various positions with an amino group, a fluoro group, and a methyl group .


Chemical Reactions Analysis

Specific chemical reactions involving 5-Amino-N-ethyl-4-fluoro-2-methylbenzamide are not available in the current literature .

Scientific Research Applications

Neurogenic Dural Inflammation and Migraine Therapy

  • Study 1: A compound closely related to 5-Amino-N-ethyl-4-fluoro-2-methylbenzamide, N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, was found to have high binding affinity and selectivity at the 5-HT(1F) receptor, indicating potential effectiveness in migraine therapy by inhibiting neurogenic dural inflammation (Xu et al., 2001).

Gastroprokinetic Activity

  • Study 2: Derivatives of 4-amino-5-chloro-2-ethoxybenzamides, which are structurally similar to 5-Amino-N-ethyl-4-fluoro-2-methylbenzamide, showed potential gastroprokinetic activity. The direction of the N-benzyl group in these compounds significantly influences gastric emptying activity (Morie et al., 1995).

Antitumor Activity

  • Study 3: Amino acid ester derivatives containing 5-fluorouracil, similar in structure to 5-Amino-N-ethyl-4-fluoro-2-methylbenzamide, were synthesized and tested for antitumor activity. One of the derivatives showed significant inhibitory effect against liver cancer (Xiong et al., 2009).

Kinesin Spindle Protein Inhibition for Cancer Treatment

  • Study 4: A compound, (+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide, showed potential as a kinesin spindle protein (KSP) inhibitor, suggesting its utility in cancer treatment. Its structure and function are related to 5-Amino-N-ethyl-4-fluoro-2-methylbenzamide (Theoclitou et al., 2011).

Molar Refraction and Polarizability in Pharmacology

  • Study 5: The study on 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate, a compound similar to 5-Amino-N-ethyl-4-fluoro-2-methylbenzamide, focused on its density and refractive index measurements, providing insights into its molar refractivity and polarizability, which are crucial in understanding drug interactions at the molecular level (Sawale et al., 2016).

Safety And Hazards

The safety and hazards associated with 5-Amino-N-ethyl-4-fluoro-2-methylbenzamide are not well-documented. As with any chemical compound, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for 5-Amino-N-ethyl-4-fluoro-2-methylbenzamide are not clear due to the lack of research on this specific compound .

properties

IUPAC Name

5-amino-N-ethyl-4-fluoro-2-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13FN2O/c1-3-13-10(14)7-5-9(12)8(11)4-6(7)2/h4-5H,3,12H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIHCNGSRKSXRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1C)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-N-ethyl-4-fluoro-2-methyl-benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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